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molecular formula C4H3Cl2N3 B1312374 3,5-Dichloropyridazin-4-amine CAS No. 53180-76-0

3,5-Dichloropyridazin-4-amine

Cat. No. B1312374
M. Wt: 163.99 g/mol
InChI Key: RPFJGTZUJUOCCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04728355

Procedure details

Dry ethanol is saturated with ammonia gas and placed in a sealed tube with 8.0 grams of 3,4,5-trichloropyridazine. The reaction mixture is heated at 120°-130° C. for five hours. The tube is opened and the reaction mixture concentrated under reduced pressure. The residue is dissolved in 20 ml of chloroform and the solution heated under reflux for 20 minutes. The solution is allowed to cool to ambient temperature for several hours in place. A solid precipitate is collected by filtration and repeatedly recrystallized from water to yield 2.8 grams of 4-amino-3,5-dichloropyridazine; m.p. 176°-178° C. The filtrate is concentrated under reduced pressure and the residue recrystallized from water to yield 2.0 grams of 4-amino-5,6-dichloropyridazine; m.p. 150°-151° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH3:1].[Cl:2][C:3]1[N:4]=[N:5][CH:6]=[C:7]([Cl:10])[C:8]=1Cl>C(O)C>[NH2:1][C:8]1[C:7]([Cl:10])=[CH:6][N:5]=[N:4][C:3]=1[Cl:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
ClC=1N=NC=C(C1Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated at 120°-130° C. for five hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 20 ml of chloroform
TEMPERATURE
Type
TEMPERATURE
Details
the solution heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
A solid precipitate is collected by filtration
CUSTOM
Type
CUSTOM
Details
repeatedly recrystallized from water

Outcomes

Product
Name
Type
product
Smiles
NC1=C(N=NC=C1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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